molecular formula C15H15Cl2N3 B8301617 1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-(phenylmethyl)-,hydrochloride

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-(phenylmethyl)-,hydrochloride

Cat. No.: B8301617
M. Wt: 308.2 g/mol
InChI Key: CMDNMOJHCBAWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-(phenylmethyl)-,hydrochloride is a useful research compound. Its molecular formula is C15H15Cl2N3 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15Cl2N3

Molecular Weight

308.2 g/mol

IUPAC Name

N-[(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C15H14ClN3.ClH/c16-15-14-12(6-7-18-15)8-13(19-14)10-17-9-11-4-2-1-3-5-11;/h1-8,17,19H,9-10H2;1H

InChI Key

CMDNMOJHCBAWDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC3=C(N2)C(=NC=C3)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (Example 138) (102 mg, 0.565 mmol) was dissolved in methanol (2.5 mL). Benzylamine (70 μL, 0.62 mmol) was added. After 2 h, sodium borohydride (35 mg, 0.90 mmol) was added. After an additional 2 h, the reaction mixture was quenched by addition of 59% aqueous sodium bicarbonate. The reaction mixture was extracted with diethyl ether, dried (magnesium sulfate), and evaporated to dryness (124 mg, 81% crude). The crude material was dissolved in acetonitrile and treated with hydrochloric acid (0.46 mL, 1 M in diethyl ether) to give N-benzyl-N-[(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]amine hydrochloride (107 mg, 0.347 mmol, 61%) as an off-white powder: mp 201-204° C.; 1H NMR (300 MHz, CD3OD) δ4.35 (2H, s), 4.52 (2H, s), 6.87 (1H, s), 7.45-7.60 (5H, m), 7.60 (1H, d, J=5.6 Hz), 7.94 (1H, d, J=5.6 Hz); ESI MS m/z 272 [C15H14ClN3+H]+; HPLC (H2O/CH3CN 90:10 to 0:100 over 20 min, hold for 15 min, 0.05% TFA added to solvents) >99%, tR=11.1 min.
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.